Silvestrol aglycone
Description
Contextualization within the Flavagline Class of Natural Products
Silvestrol (B610840) aglycone belongs to the flavagline (or rocaglate) family, a class of complex natural products isolated from plants of the genus Aglaia (family Meliaceae). nih.gov These compounds are characterized by a distinctive cyclopenta[b]benzofuran core structure. wikipedia.orgoup.com The flavagline class first garnered significant scientific interest in 1982 with the discovery of rocaglamide's anti-leukemic properties. google.com
Flavaglines, including silvestrol and its derivatives, are known for their potent biological activities, particularly as inhibitors of protein synthesis. nih.govontosight.ai Their mechanism of action often involves targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation. nih.govwikipedia.orgresearchgate.net This inhibition of protein synthesis makes them promising candidates for anticancer therapies. ontosight.aiprobechem.com
Derivation and Analogous Relationship to Silvestrol
Silvestrol aglycone is, as its name suggests, the aglycone of silvestrol. An aglycone is the non-sugar component of a glycoside, which is a molecule where a sugar is bound to another functional group via a glycosidic bond. In the case of silvestrol, it possesses a unique and bulky dioxanyl group, which is a type of sugar derivative. wikipedia.orggoogle.com this compound is the core structure of silvestrol, lacking this complex sugar moiety.
The relationship between a glycoside and its aglycone is crucial in understanding structure-activity relationships. For instance, naringin (B1676962) is a flavonoid glycoside found in grapefruit, and its aglycone form is naringenin. mdpi.com Similarly, glycyrrhizic acid is metabolized into its active aglycone, 18-β-glycyrrhetinic acid, in the body. mdpi.com In the context of flavaglines, the dioxanyl side chain of silvestrol has been shown to be important for its cytotoxic potency. google.com this compound, as an analogue of silvestrol, allows researchers to study the contribution of the core flavagline structure to its biological activity. medchemexpress.comchemicalbook.comxcessbio.com
Historical Trajectory of Research on Silvestrol and its Analogues in Biological Systems
The journey of flavagline research began with the isolation of rocaglamide (B1679497) in 1982. google.com However, it was the isolation of silvestrol from the tropical plant Aglaia foveolata that significantly advanced the field. google.comprobechem.com Initial studies highlighted silvestrol's potent cytotoxic activity against various human tumor cell lines. google.com Subsequent research elucidated its structure and absolute configuration through detailed NMR studies and single-crystal X-ray diffraction. google.com
A significant breakthrough was the discovery that silvestrol inhibits translation initiation by targeting the RNA helicase eIF4A. nih.gov This finding opened up new avenues for cancer research, as dysregulation of translation is a hallmark of many cancers. oup.com Structure-activity relationship studies have been a key focus, confirming the importance of both the cyclopenta[b]benzofuran core and the side chain for optimal potency. google.com The synthesis of silvestrol and its analogues, including this compound, has been a major endeavor, allowing for the creation of libraries of related compounds for further biological evaluation. google.comresearchgate.net Research has also expanded to investigate the potential of silvestrol and its analogues against a broad spectrum of viruses, including Ebola and coronaviruses. wikipedia.org
Detailed Research Findings
This compound has demonstrated notable biological activity as an inhibitor of protein translation initiation in cancer cells. medchemexpress.comchemicalbook.comxcessbio.com Specifically, it has shown efficacy in inhibiting the translation of luciferase reporter proteins, with EC50 values of 10 nM for myc-LUC and 200 nM for tub-LUC. medchemexpress.comchemicalbook.comxcessbio.com Furthermore, it has been observed to inhibit the proliferation of MDA-MB-231 breast cancer cells with an EC50 of 20 ± 10 nM after 72 hours of treatment. medchemexpress.com
| Target/Assay | Cell Line | EC50 |
|---|---|---|
| myc-LUC Luciferase Reporter | Cancer Cells | 10 nM |
| tub-LUC Luciferase Reporter | Cancer Cells | 200 nM |
| Cell Proliferation | MDA-MB-231 | 20 ± 10 nM |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O8/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,28-29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLOONIBWUNKDH-PXIJUOARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70636037 | |
| Record name | Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70636037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960365-65-5 | |
| Record name | Methyl (1R,2R,3S,3aR,8bS)-2,3,3a,8b-tetrahydro-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960365-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70636037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Features and Their Academic Significance
Core Cyclopenta[b]benzofuran Scaffold Analysis
The foundational structure of silvestrol (B610840) aglycone is the cyclopenta[b]benzofuran scaffold. This privileged heterocyclic system is a hallmark of the flavagline class of compounds and is of considerable academic and commercial interest due to its presence in numerous bioactive molecules researchgate.netnih.gov. The benzofuran portion of the scaffold consists of a benzene ring fused to a furan ring, a structural motif known to be a part of various biologically active natural and synthetic compounds with a wide range of therapeutic properties, including anticancer activities mdpi.comtaylorandfrancis.com.
The fusion of a cyclopentane (B165970) ring to the benzofuran core creates a rigid and complex three-dimensional structure. This scaffold serves as a versatile platform for a variety of substitutions, which in turn modulate the biological activity of the resulting derivatives researchgate.net. The academic significance of this scaffold lies in its synthetic challenge and its role as a pharmacophore, the essential part of a molecule responsible for its biological activity. The development of synthetic strategies to construct this complex framework, such as biomimetic oxidative phenol-enamine [3+2] cycloadditions and enantioselective organocatalytic double cyclizations, is an active area of research in organic chemistry nih.govrsc.org.
Distinguishing Structural Elements from Parent Silvestrol (e.g., absence of dioxanyloxy group)
The primary structural feature that distinguishes silvestrol aglycone from its parent compound, silvestrol, is the absence of the unusual dioxanyloxy group at the C-6 position of the benzofuran core sci-hub.ru. Silvestrol is characterized by this unique, sugar-like 1,4-dioxanyloxy substituent, which has been found to be crucial for its potent cytotoxic activity nih.govnih.govresearchgate.net. In contrast, this compound possesses a hydroxyl group at this position.
This structural divergence has profound implications for the molecule's biological activity. The presence of the dioxanyloxy moiety in silvestrol is thought to significantly enhance its binding to its molecular target, the eukaryotic initiation factor eIF4A, thereby potently inhibiting protein synthesis researchgate.net. Consequently, the lack of this group in this compound is expected to result in a considerable reduction in its cytotoxic potency compared to silvestrol. Research on silvestrol analogues has consistently shown that modifications to this dioxanyloxy unit can dramatically alter biological activity, underscoring its importance nih.govnih.gov.
Enantiomeric Forms and Stereochemical Implications for Biological Activity
Like many natural products, silvestrol and its derivatives, including the aglycone, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. The specific three-dimensional arrangement of atoms, or stereochemistry, is critical for biological activity, as biological targets such as enzymes and receptors are themselves chiral.
The enantioselective synthesis of silvestrol has been a subject of significant research, highlighting the importance of obtaining the correct enantiomer for biological evaluation sci-hub.runih.govacs.org. Studies on various silvestrol analogues have demonstrated that the configuration of stereocenters, particularly within the cyclopenta[b]benzofuran core and any appended groups, plays a pivotal role in mediating their biological effects nih.govnih.gov. For instance, the stereochemistry at the C-2‴ position of the dioxanyloxy ring in silvestrol analogues has been shown to be a key determinant of their cytotoxic potency nih.govnih.gov. While specific studies on the enantiomeric forms of this compound and their differential biological activities are less common, the established principles of stereochemistry in the flavagline class strongly suggest that only one enantiomer of this compound would exhibit significant biological activity. The precise spatial arrangement of the hydroxyl, phenyl, and methoxyphenyl groups on the cyclopentane ring of the aglycone is expected to be a critical factor for its interaction with biological targets.
Biosynthetic and Synthetic Strategies
Overview of Biosynthesis in Aglaia Species Relevant to Flavaglines
Flavaglines, a class of bioactive natural products unique to the plant genus Aglaia (family Meliaceae), are characterized by a complex cyclopenta[b]benzofuran skeleton. nih.govnih.gov Their biosynthesis is believed to involve an intriguing cycloaddition between a flavonoid precursor and a cinnamic acid derivative. nih.govresearchgate.net This proposed pathway accounts for the significant structural diversity observed within the flavagline family, which includes silvestrol (B610840). nih.gov
The biosynthetic pathway is thought to begin with the formation of a cyclopenta[bc]benzopyran skeleton. rsc.org This intermediate is formed through the cycloaddition of a cinnamoyl moiety and a flavonoid nucleus. rsc.org It is hypothesized that subsequent molecular rearrangements, including the opening of the C-5a to C-5 bond and the formation of a new bond between C-5a and C-10, transform the cyclopenta[bc]benzopyran ring system into the characteristic cyclopenta[b]benzofuran core of rocaglamides like silvestrol. rsc.org Further structural variations arise from different substitution patterns on the aromatic rings and diverse stereochemistries in the central cyclopentane (B165970) ring. nih.govresearchgate.net Key building blocks, such as putrescine-derived bisamides, are also incorporated during this process, leading to the wide array of naturally occurring flavaglines. researchgate.net Rocagloic acid is considered a key biosynthetic precursor from which various cyclopentabenzofurans are derived. nih.govresearchgate.net
Based on biosynthetic considerations, flavaglines can be grouped into three main skeletal types:
Cyclopenta[b]benzofurans
Cyclopenta[bc]benzopyrans
Benzo[b]oxepines
| Skeletal Type | Number of Known Derivatives | Biosynthetic Role |
| Cyclopenta[b]benzofurans | 77 | Core structure of rocaglamides, including silvestrol. nih.gov |
| Cyclopenta[bc]benzopyrans | 61 | Considered biosynthetic precursors to cyclopenta[b]benzofurans. nih.govrsc.org |
| Benzo[b]oxepines | 10 | Formed from cyclopenta[bc]benzopyrans via oxidative cleavage. nih.govrsc.org |
Total Synthesis Approaches to Silvestrol and its Analogues
The complex, densely functionalized structure of silvestrol has made it a challenging and attractive target for total synthesis. researchgate.net The first total synthesis was a significant achievement, paving the way for the preparation of analogues and detailed structure-activity relationship (SAR) studies. researchgate.net Several research groups have since developed and refined synthetic routes, often employing a convergent strategy. nih.gov
A common and key feature in many total syntheses of silvestrol and related rocaglates is a biomimetic [3+2] photocycloaddition reaction. researchgate.netresearchgate.net This step typically involves the reaction of a 3-hydroxyflavone (B191502) derivative with an alkene, such as methyl cinnamate, to construct the core cyclopenta[b]benzofuran skeleton. researchgate.netresearchgate.net This photochemical approach mimics the proposed biosynthetic pathway. researchgate.net
One prominent synthetic strategy can be summarized in two major stages:
Core Synthesis : A photochemical [3+2] cycloaddition between a 3-hydroxyflavone and methyl cinnamate, followed by a base-induced α-ketol rearrangement and reduction, yields the cyclopentabenzofuran core. researchgate.net
Fragment Coupling : The second major component, the unique 1,4-dioxane (B91453) ring system, is synthesized separately, often from a carbohydrate precursor like D-glucose. researchgate.net This fragment is then coupled to the cyclopentabenzofuran core. A highly stereoselective Mitsunobu coupling is frequently used to unite the two fragments, affording the complete carbon skeleton of silvestrol or its epimers. researchgate.netresearchgate.net
The National Cancer Institute's Developmental Therapeutics Program has utilized such methodologies to perform multigram scale-up synthesis of silvestrol to support preclinical development. cancer.gov These synthetic efforts have also enabled the creation of important analogues like (-)-episilvestrol and (-)-4'-desmethoxyepisilvestrol, which are crucial for probing the biological activity and SAR of this compound class. researchgate.netdntb.gov.ua
| Key Reaction | Purpose | Reference |
| Photochemical [3+2] Cycloaddition | Forms the core cyclopenta[b]benzofuran skeleton. | researchgate.netresearchgate.net |
| α-Ketol Rearrangement | Establishes the correct substitution pattern on the cyclopentane ring. | researchgate.net |
| Mitsunobu Coupling | Joins the core skeleton with the 1,4-dioxane sugar moiety. | researchgate.netresearchgate.net |
| Oxidative Rearrangement | Used to prepare the 1,4-dioxane fragment from a protected D-glucose derivative. | researchgate.net |
Chemoenzymatic Synthesis Methodologies for Complex Rocaglate Derivatives
While total chemical synthesis provides access to complex molecules like silvestrol, chemoenzymatic approaches that combine chemical reactions with biological catalysts (enzymes) are being explored to enhance efficiency and stereoselectivity. acs.orgresearchgate.net The use of enzymes can offer mild reaction conditions and exquisite control over stereochemistry, which is particularly valuable for molecules with multiple chiral centers like the rocaglates. ontosight.ai
Research in this area has led to the development of biocatalytic methods that can be applied to the synthesis of complex natural product skeletons. acs.org For instance, biocatalytic hydroxylation and fragmentation have been used to enable the concise chemoenzymatic synthesis of complex steroid derivatives, demonstrating the power of integrating enzymatic steps into synthetic routes for natural products. acs.org While specific, detailed chemoenzymatic routes for silvestrol aglycone itself are not extensively documented in the provided sources, the principles have been applied to related structures. These strategies often leverage enzymes for key transformations that are challenging to achieve with traditional chemical reagents, such as selective oxidations or reductions. researchgate.netmdpi.com The application of these methodologies to rocaglate derivatives represents a promising avenue for more efficient and sustainable synthesis. acs.orgnih.gov
Rational Design and Synthesis of Novel this compound Derivatives for Enhanced Potency and Selectivity
With a viable total synthesis established, medicinal chemists have engaged in the rational design and synthesis of novel this compound derivatives to improve potency, selectivity, and drug-like properties. cancer.govmdpi.comuni-hannover.de These efforts rely on understanding the structure-activity relationships (SAR) of the rocaglate scaffold. uni-hannover.denih.gov
One successful strategy involves modifying the rocaglate core at specific positions to enhance interaction with its biological target, the eukaryotic initiation factor 4A (eIF4A). nih.gov For example, researchers have developed an "intercepted retro-Nazarov reaction" as a late-stage functionalization method. nih.gov This reaction allows for the substitution of the C8b hydroxyl group on the rocaglate core with various amidine and amine nucleophiles. nih.gov This led to the synthesis of a library of over fifty novel amidino- and amino-rocaglates. nih.gov
Subsequent biological evaluation of these derivatives revealed important SAR insights and identified compounds with significantly improved activity. Notably, the amidino-rocaglate derivative (-)-9aa was found to have a 9-fold increase in potency for inhibiting eIF4A-dependent translation compared to a previously reported potent synthetic analogue, (-)-CR-1-31-B. nih.gov Other work has focused on preparing rocaglamide (B1679497) analogues lacking the complex dioxane moiety of silvestrol, leading to the identification of hydroxamate derivatives with activity similar to the natural product. nih.gov The synthesis of halogenated rocaglate derivatives has also been explored to modulate antiviral activity. researchgate.net These studies demonstrate that rational design and targeted synthesis can yield novel this compound derivatives with superior biological profiles. uni-hannover.deuni-hannover.de
| Derivative Class | Synthetic Strategy | Outcome | Reference |
| Amidino-rocaglates | Intercepted retro-Nazarov reaction to modify the C8b position. | Identification of derivative (-)-9aa with 9-fold increased potency. | nih.gov |
| Rocaglamide Hydroxamates | Synthesis of analogues lacking the 1,4-dioxane moiety. | Identification of a hydroxamate derivative with activity similar to silvestrol. | nih.gov |
| Halogenated Rocaglates | Incorporation of halogen substituents at various positions. | Modulated antiviral activity, with some derivatives showing enhanced potency. | researchgate.net |
| 4'-desmethoxyepisilvestrol | Total synthesis. | Active analogue used for SAR studies. | researchgate.netcancer.gov |
Molecular Mechanisms of Action
Eukaryotic Translation Initiation Factor 4A (eIF4A) Modulation
Silvestrol (B610840) aglycone's most characterized activity is its role as a potent inhibitor of the eIF4A RNA helicase, a key component of the translation initiation machinery. abcam.comadooq.com This inhibition is not achieved by direct inactivation but through a sophisticated modulation of the helicase's function.
Silvestrol aglycone and its parent compound, silvestrol, function by promoting and stabilizing the interaction between the eIF4A protein and messenger RNA (mRNA). plos.orgnih.gov They act as a "molecular glue" or chemical inducer of dimerization, forcing an engagement between eIF4A and an RNA strand. plos.orgresearchgate.net This creates a stable, ternary eIF4A:RNA:silvestrol complex. biorxiv.org This "clamping" effect is achieved through specific interactions, including π-π stacking between the compound and consecutive purine (B94841) bases in the bound RNA. biorxiv.org By locking eIF4A onto the RNA, silvestrol prevents the helicase from carrying out its normal function of unwinding secondary structures in the mRNA, a crucial step for ribosome scanning and translation initiation. nih.govbiorxiv.org This aberrant stabilization effectively sequesters eIF4A into non-productive complexes. nih.gov
A key consequence of eIF4A inhibition is the selective suppression of the translation of a specific subset of mRNAs. nih.gov The eIF4A helicase is particularly important for unwinding complex secondary structures, such as G-quadruplexes, within the 5'-untranslated regions (5'-UTRs) of certain mRNAs. nih.govnih.gov Many of these mRNAs encode proteins that are critical for cell growth, proliferation, and survival, including oncoproteins like Myc and signaling proteins like β-catenin. nih.govnih.gov Because these transcripts are highly dependent on eIF4A activity, silvestrol and its aglycone preferentially inhibit their translation. nih.govplos.org In contrast, the translation of "housekeeping" genes with simple, unstructured 5'-UTRs is less affected. medchemexpress.com This selective action is a hallmark of the compound's mechanism. nih.gov
Table 1: Differential Inhibition of Reporter Gene Translation by this compound
This table shows the half-maximal effective concentration (EC50) of this compound for inhibiting the translation of luciferase reporter proteins fused to different 5'-UTRs, demonstrating its preferential activity against mRNAs with complex UTRs.
| Reporter Construct | 5'-UTR Type | EC50 | Source |
| myc-LUC | Complex, structured | 10 nM | medchemexpress.com |
| tub-LUC | Simple, unstructured | 200 nM | medchemexpress.com |
Downstream Cellular Pathway Perturbations
The inhibition of translation, particularly of key survival proteins, triggers significant stress within the cell, leading to the activation of cell death programs.
This compound is a known inducer of apoptosis, or programmed cell death. sobekbio.comprobechem.com The depletion of short-lived survival proteins, such as the anti-apoptotic protein Mcl-1, is a critical upstream event that links translation inhibition to the initiation of apoptosis. researchgate.net The subsequent cellular response involves the activation of specific caspase enzymes, though the exact caspases involved can vary depending on the cell type. nih.govnih.gov For instance, in LNCaP prostate cancer cells, apoptosis proceeds through the activation of caspases-2, -9, and -10, but notably without the involvement of the primary executioner caspases-3 or -7. nih.gov Conversely, in MDA-MB-435 melanoma cells, silvestrol treatment leads to the robust activation of caspase-3. nih.govnih.gov
The primary route for silvestrol-induced apoptosis is the intrinsic, or mitochondrial, pathway. sobekbio.comnih.gov A critical and early event in this pathway is the disruption of the mitochondrial transmembrane potential (ΔΨm). nih.gov This dissipation of the potential is followed by the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This release is a point of no return for the cell, as cytochrome c contributes to the assembly of the apoptosome, a protein complex that activates initiator caspases like caspase-9. nih.gov The process is further regulated by the Bcl-2 family of proteins; silvestrol treatment has been shown to increase the phosphorylation of Bcl-xL and the levels of the pro-apoptotic protein Bak, further promoting mitochondrial dysfunction and apoptosis. nih.gov
Table 2: Key Events in Silvestrol-Induced Apoptosis in Different Cancer Cell Lines
This table compares the apoptotic mechanisms activated by silvestrol in two different human cancer cell lines, highlighting cell-type-specific responses.
| Apoptotic Event | LNCaP (Prostate Cancer) | MDA-MB-435 (Melanoma) | Source(s) |
| Pathway | Mitochondrial/Apoptosome | Caspase-mediated | nih.govnih.govnih.gov |
| Mitochondrial Potential | Disrupted | Not specified | nih.gov |
| Cytochrome C Release | Yes | Not specified | nih.gov |
| Caspase-3/7 Activation | Not detected | Activated | nih.govnih.govnih.gov |
| Other Caspases | Caspase-2, -9, -10 involved | Not specified | nih.gov |
Apoptosis Induction Mechanisms
Regulation of Pro- and Anti-Apoptotic Proteins (e.g., Bcl-xl Phosphorylation, Bak Upregulation, Mcl-1 Depletion)
The commitment of a cell to apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (pro-survival) and pro-apoptotic members. The mechanism of action for the parent compound silvestrol involves the specific modulation of these proteins to favor cell death. In LNCaP cancer cells, treatment with silvestrol leads to an increase in the phosphorylation of the anti-apoptotic protein Bcl-xL. nih.gov Concurrently, silvestrol treatment causes an increase in the levels of the pro-apoptotic protein Bak. nih.gov
In healthy cells, pro-survival proteins like Mcl-1 and Bcl-xL function by sequestering pro-apoptotic proteins such as Bak, thereby preventing them from initiating apoptosis. nih.govclinexprheumatol.org When this balance is disrupted, Bak can be displaced and activated, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation. nih.gov The observed upregulation of Bak and phosphorylation of Bcl-xL by silvestrol are consistent with a shift in this balance towards apoptosis. nih.gov While the provided outline mentions Mcl-1 depletion, detailed research findings specifically demonstrating Mcl-1 depletion caused by this compound were not identified in the performed searches. The interplay between these proteins is critical, as Mcl-1 and Bcl-xL are known to be the primary restraints on Bak. nih.govclinexprheumatol.orgmdpi.com
Table 1: Summary of Molecular Mechanisms
| Mechanism | Finding for Silvestrol/Silvestrol Aglycone | Key Proteins Involved | Reference |
|---|
| Caspase Activation | Induces apoptosis via initiator caspases; executioner caspases not involved (data for silvestrol). | Involved: Caspase-2, Caspase-9, Caspase-10 Not Involved: Caspase-3, Caspase-7 | nih.gov | | Apoptotic Protein Regulation | Modulates Bcl-2 family proteins to favor apoptosis (data for silvestrol). | Upregulated/Activated: Bak Modified: Bcl-xL (Phosphorylation) Depletion: Mcl-1 (Not specified in sources) | nih.gov | | Cell Cycle Regulation | Induces cell cycle arrest at the G2/M checkpoint (data for silvestrol). | Cyclins, CDKs (Specifics for this compound not detailed in sources) | theses.fr | | Anti-Angiogenic Effects | No scientific data available from searches for this compound. | Not Applicable | | | Other Molecular Targets | Primary target is eIF4A, inhibiting protein translation. | eIF4A | medchemexpress.com | | Off-Target Effects | No significant off-target effects observed on GPCRs; non-mutagenic (data for silvestrol). | GPCRs | mdpi.com |
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. wjgnet.comharvard.edu Many natural polyphenolic compounds have been investigated for their ability to inhibit this process. nih.govmdpi.com However, based on the conducted research, no scientific literature was found that specifically investigates or demonstrates the anti-angiogenic effects of this compound.
Other Identified Molecular Targets (if any) and Off-Target Effects
The primary molecular target of this compound has been identified as the eukaryotic initiation factor 4A (eIF4A). medchemexpress.com This protein is an ATP-dependent DEAD-box RNA helicase that is essential for the initiation of cap-dependent translation, a process frequently deregulated in cancer. nih.govresearchgate.net this compound inhibits protein translation initiation in cancer cells, with reported EC50 values of 10 nM for myc-LUC and 200 nM for tub-LUC luciferase reporter protein translation. medchemexpress.com By clamping onto eIF4A, the compound prevents the unwinding of complex 5' untranslated regions of certain mRNAs, thereby inhibiting the synthesis of proteins crucial for cancer cell proliferation and survival. researchgate.net
Regarding specificity and potential for unintended interactions, studies on the parent compound silvestrol provide insight into its off-target profile. Investigations have shown no significant off-target effects mediated via G-protein coupled receptors (GPCRs). mdpi.com Furthermore, safety profiling of silvestrol indicated that it does not have mutagenic potential and exhibits only low genotoxic potential at higher concentrations. mdpi.comresearchgate.net The inhibition of the eIF4A host factor by rocaglates is considered to be highly specific, which may reduce the risk of broad side effects. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Silvestrol |
| Episilvestrol |
| Bcl-xL |
| Bak |
| Mcl-1 |
Pharmacological Spectrum and Preclinical Efficacy
Antineoplastic Activity Investigations
The potential of silvestrol (B610840) aglycone and its parent compound, silvestrol, as anticancer agents has been explored in a variety of preclinical settings, demonstrating a broad spectrum of activity.
In Vitro Efficacy in Diverse Human Cancer Cell Lines
Silvestrol and its aglycone have demonstrated potent cytotoxic effects against a range of human cancer cell lines in laboratory studies. Research has shown that silvestrol inhibits the growth of four different hepatocellular carcinoma (HCC) cell lines with IC50 values ranging from 12.5 to 86 nM. nih.govnih.gov Specifically, the IC50 values were 23.9 nM in PLC/PRF/5, 12.5 nM in Hep3B, 14.6 nM in Huh7, and 86 nM in HepG2 cells. nih.gov In prostate cancer, silvestrol has shown significant cytotoxic activity in the LNCaP cell line, inducing apoptosis. nih.govresearchgate.net It also exhibits potent activity against breast cancer cell lines, with silvestrol aglycone inhibiting the proliferation of MDA-MB-231 cells with an EC50 of 20 ± 10 nM. medchemexpress.comnih.gov Furthermore, studies have documented its efficacy in leukemia models. nih.govresearchgate.net
Table 1: In Vitro Anticancer Efficacy of Silvestrol and this compound
| Compound | Cancer Type | Cell Line(s) | Key Findings | Citations |
|---|---|---|---|---|
| Silvestrol | Hepatocellular Carcinoma | PLC/PRF/5, Hep3B, Huh7, HepG2 | Potent growth inhibition with IC50 values from 12.5 to 86 nM. nih.govnih.gov | nih.govnih.gov |
| Silvestrol | Prostate Carcinoma | LNCaP | Induces apoptosis. nih.govresearchgate.net | nih.govresearchgate.net |
| This compound | Breast Cancer | MDA-MB-231 | Inhibits proliferation with an EC50 of 20 ± 10 nM. medchemexpress.com | medchemexpress.com |
In Vivo Efficacy in Xenograft and Murine Leukemia Models
The anticancer potential of silvestrol has been further substantiated in animal models. It has demonstrated activity in the P388 murine leukemia model. nih.govresearchgate.net In studies involving human hepatocellular carcinoma (HCC) xenografts in mice, silvestrol treatment improved survival. nih.govnih.gov One study reported that in an orthotopic human HCC xenograft model, silvestrol administered as a single agent showed an anti-tumor effect. nih.gov Furthermore, silvestrol has exhibited significant anticancer activity in human breast and prostate cancer xenograft models. nih.gov
Synergistic Effects with Established Anticancer Agents
Research has indicated that silvestrol can work in concert with existing cancer therapies to enhance their effectiveness. A synergistic effect has been observed when silvestrol is combined with sorafenib (B1663141) and rapamycin (B549165) in hepatocellular carcinoma cells. nih.govnih.govplos.org This combination allows for a dose reduction of both sorafenib and rapamycin. plos.org Studies have also shown that silvestrol can re-sensitize tumor cells to standard agents like doxorubicin (B1662922) in a lymphoma model. nih.gov
Mechanisms of Overcoming Drug Resistance
Silvestrol appears to possess mechanisms that could counteract drug resistance in cancer cells. One proposed mechanism involves the restoration of sensitivity to Fas-mediated apoptosis. nih.gov It is suggested that silvestrol may inhibit apoptosis suppressor factors, thereby making resistant cells susceptible to this cell death pathway. nih.gov Additionally, the cytotoxicity of silvestrol appears to be influenced by the expression levels of the P-glycoprotein efflux transporter, with lower levels of this transporter leading to increased accumulation of the compound and enhanced cytotoxicity. mdpi.com
Antiviral Activity Investigations
Beyond its anticancer properties, silvestrol has demonstrated a broad range of antiviral activity, particularly against RNA viruses.
Broad-Spectrum Inhibition of Various RNA Viruses
Silvestrol has been identified as a potent inhibitor of a wide array of RNA viruses. nih.govnih.gov This includes the Chikungunya virus, where it has been shown to inhibit viral replication. nih.govnih.gov Its antiviral activity extends to the Ebola virus, where it has been shown to be effective in infected human macrophages. nih.govresearchgate.net Furthermore, silvestrol is a potent inhibitor of coronaviruses, with EC50 values of 1.3 nM for MERS-CoV and 3 nM for HCoV-229E. nih.govresearchgate.netnih.gov It also shows activity against picornaviruses, such as poliovirus, with an EC50 value of 20 nM. nih.govresearchgate.netnih.gov Additionally, silvestrol has been identified as a pangenotypic inhibitor of the Hepatitis E virus (HEV), blocking its replication at low nanomolar concentrations. nih.govnih.gov
Table 2: Antiviral Spectrum of Silvestrol
| Virus Family | Virus | Key Findings | Citations |
|---|---|---|---|
| Togaviridae | Chikungunya Virus | Inhibits viral replication. nih.govnih.gov | nih.govnih.gov |
| Filoviridae | Ebola Virus | Potent antiviral activity in human macrophages. nih.govresearchgate.net | nih.govresearchgate.net |
| Coronaviridae | MERS-CoV, HCoV-229E | Potent inhibitor with low nanomolar EC50 values. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |
| Picornaviridae | Poliovirus | Inhibits replication with an EC50 of 20 nM. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |
Antiparasitic Activity Investigations
Recent investigations have highlighted the potential of this compound as an antimalarial agent, specifically demonstrating its efficacy against the asexual blood stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.netresearchgate.net In vitro studies have shown that this compound exhibits potent inhibitory activity against both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum at nanomolar concentrations. nih.govresearchgate.net
Phenotypic screening revealed that the compound could inhibit over 50% of parasite growth at a concentration of 5 µM in the 3D7 strain. nih.gov Further dose-response analyses established its potent activity at much lower, nanomolar concentrations. nih.govresearchgate.netresearchgate.net This level of activity is comparable to that of established antimalarial drugs. nih.govresearchgate.net The identification of this compound's antiplasmodial activity came from a transcriptomics-guided approach that aimed to identify compounds targeting essential genes expressed throughout the parasite's life cycle. nih.govacs.orgnih.gov
The table below presents the in vitro inhibitory activity of this compound against different strains of P. falciparum.
| P. falciparum Strain | Type | Key Finding | Reference(s) |
| 3D7 | Chloroquine-sensitive | Potent inhibitory activity at nanomolar concentrations. | nih.govresearchgate.netresearchgate.net |
| Dd2 | Multidrug-resistant | Potent inhibitory activity at nanomolar concentrations. | researchgate.net |
A critical aspect of malaria control is the interruption of the parasite's life cycle, preventing its transmission from infected humans back to mosquitoes. mmv.org this compound has demonstrated promising potential in this area, exhibiting transmission-blocking activity. nih.govresearchgate.netresearchgate.net This activity targets the sexual stages of the parasite, known as gametocytes, which are responsible for transmission. mmv.org
In laboratory assays, this compound was shown to be effective against the sexual stages of the malaria parasite. researchgate.net Specifically, it was found to inhibit the conversion of gametocytes into ookinetes, a crucial step in the parasite's development within the mosquito vector, by 99.65% at a concentration of 10 µM. researchgate.net A dose-response curve determined the EC50 value for this inhibition of ookinete conversion in Plasmodium berghei to be 3.21 µM. researchgate.net This dual activity against both the asexual blood stages that cause disease and the sexual stages that transmit it makes this compound a particularly interesting candidate for further development as a multi-stage antimalarial drug. nih.govresearchgate.net The ability to kill both stages of the parasite is a key feature for drugs that aim to not only treat the individual but also to contribute to malaria elimination efforts. mmv.org
Structure Activity Relationship Sar Studies of Silvestrol Aglycone Analogues
Impact of Core Cyclopenta[b]benzofuran Skeleton Modifications on Bioactivity
The cyclopenta[b]benzofuran core is the fundamental scaffold of silvestrol (B610840) and related flavaglines, and its integrity is paramount for bioactivity. google.comdntb.gov.ua Modifications to this core structure have been explored to understand its role and to potentially develop novel analogues.
Research has shown that the substitution pattern on the central cyclopentane (B165970) ring is a critical determinant of activity. dntb.gov.ua For instance, the presence of a free hydroxyl group at position C-8b is often associated with higher cytotoxicity compared to analogues where this position is substituted with a methoxy (B1213986) group. nih.gov This was observed in studies comparing rocaglaol (B190029) analogues, where those with a free C-8b hydroxyl group were found to be more potent. nih.gov
| Compound/Feature | Modification | Impact on Bioactivity | Reference |
| Rocaglaol Analogues | Substitution at C-8b | Free -OH group is more potent than -OCH₃ group | nih.gov |
| Compound 5 | Modified cyclopenta[b]benzofuran skeleton | Exhibited cytotoxicity (IC₅₀ = 2.3 μM) | acs.orgnih.gov |
| Compounds 1-4 | Unprecedented carbon skeleton | Inactive | acs.orgnih.gov |
Role of Specific Functional Groups on Efficacy (e.g., importance of the dioxanyloxy unit in silvestrol, implications for aglycone)
The functional groups appended to the cyclopenta[b]benzofuran core play a defining role in the efficacy of silvestrol analogues. The most significant of these is the unique dntb.gov.uaresearchgate.net-dioxanyloxy moiety attached at C-6, which distinguishes silvestrol from many other rocaglates, such as rocaglamide (B1679497). nih.goviiarjournals.org
The presence of this bulky dioxanyloxy group dramatically enhances cytotoxicity. google.comnih.gov Studies comparing silvestrol to its aglycone (rocaglamide) consistently show that silvestrol is significantly more potent. google.com This pendant group is not only crucial for the degree of potency but also influences the mode of action; while many cyclopenta[b]benzofuran flavaglines are cytostatic, silvestrol is cytotoxic, a difference attributed to the dioxanyloxy unit. researchgate.netiiarjournals.org Silvestrol aglycone itself, while less potent than silvestrol, still demonstrates inhibitory activity on protein translation, with EC₅₀ values of 10 nM and 200 nM for myc-LUC and tub-LUC luciferase reporter protein translation, respectively. medchemexpress.com
The stereochemistry within the dioxanyloxy ring is also critical. For example, 5‴-epi-silvestrol, a stereoisomer of silvestrol, shows different activity levels, and further epimerization at C-2‴ leads to a dramatic decrease in cytotoxicity. nih.gov This indicates that the specific spatial arrangement of the hydroxyl and methoxy groups on this side chain is vital for optimal interaction with its biological target, the eukaryotic initiation factor 4A (eIF4A). nih.govnih.gov Acetylation of the two hydroxyl groups on the dioxanyloxy ring also results in a tenfold reduction in potency, further emphasizing the importance of these specific functional groups. google.com
Recognizing the synthetic complexity and potential metabolic liabilities of the dioxanyloxy group, researchers have prepared analogues replacing it with chemically simpler moieties to improve drug-like properties. nih.gov
| Compound | Key Feature | Bioactivity | Reference |
| Silvestrol | Dioxanyloxy unit at C-6 | Potent cytotoxicity | google.comiiarjournals.org |
| Rocaglamide (Aglycone) | Lacks dioxanyloxy unit | Less potent than silvestrol | google.com |
| This compound | Lacks dioxanyloxy unit | EC₅₀ of 10 nM (myc-LUC) and 200 nM (tub-LUC) | medchemexpress.com |
| 2‴,5‴-diepi-silvestrol | Altered stereochemistry in dioxanyloxy unit | Dramatically decreased cytotoxicity | nih.gov |
| Acetylated Silvestrol | Acetylated -OH groups on dioxanyloxy unit | 10-fold reduction in potency | google.com |
Enantioselective Differences in Biological Efficacy (e.g., (-)-enantiomers activity)
The biological activity of silvestrol analogues is highly dependent on their stereochemistry. The specific three-dimensional arrangement of the cyclopenta[b]benzofuran core and its substituents is critical for effective interaction with the target protein. google.com
Studies have consistently demonstrated that the naturally occurring (-)-enantiomers of rocaglates are the biologically active forms. For instance, in a comparative study of rocaglamide A (RocA), the (-)-enantiomer, RocA-(-), inhibited protein synthesis with an IC₅₀ of ~50 nmol/L, whereas the synthetic (+)-enantiomer, RocA-(+), was completely inactive. aacrjournals.org This stark difference highlights the strict stereochemical requirements for biological activity. aacrjournals.org
The development of enantioselective synthesis methods has been a major breakthrough, allowing for the production of specific, highly active enantiomers. researchgate.net This has facilitated the creation of potent synthetic derivatives, such as (-)-CR-1-31-b, which exhibits improved biological properties over its corresponding racemate or opposite enantiomer. researchgate.net These findings confirm that the absolute configuration of the cyclopenta[b]benzofuran backbone is a critical factor for the anticancer activity of this class of compounds. google.com
| Compound | Enantiomer | Effect on Protein Synthesis | Reference |
| Rocaglamide A | RocA-(-) | Inhibitory (IC₅₀ ~50 nmol/L) | aacrjournals.org |
| Rocaglamide A | RocA-(+) | Inactive | aacrjournals.org |
| CR-1-31-b | (-)-enantiomer | Potent activity | researchgate.net |
Development of Improved Analogues Through SAR-Guided Synthesis (e.g., halogenated derivatives)
Insights gained from SAR studies have guided the rational design and synthesis of novel silvestrol analogues with improved potency and better pharmacological profiles. rsc.orgnih.gov A key strategy has been to simplify the complex natural product structure while retaining or enhancing its bioactivity. researchgate.netnih.gov
One successful approach involves replacing the complex dioxanyloxy group with simpler side chains. This led to the development of compounds like 74 and 76 , which showed cytotoxic potency similar to silvestrol but possessed superior ADME (absorption, distribution, metabolism, and excretion) characteristics. researchgate.netnih.gov Another noteworthy synthetic analogue is (-)-CR-1-31-b , a hydroxamate-containing rocaglamide derivative. researchgate.net This compound demonstrated activity comparable to silvestrol in vitro and was developed through SAR studies focusing on modifications of the rocaglamide scaffold. researchgate.netnih.gov
Another promising avenue of development is the synthesis of halogenated derivatives. The introduction of halogen atoms (e.g., chlorine, bromine) at specific positions on the aromatic rings can significantly modulate bioactivity, often by enhancing metabolic stability or lipophilicity. acs.org A library of halogenated rocaglates was synthesized and tested for antiviral activity. The results showed that incorporating halogen substituents at positions C-6, C-8, and C-4' had a profound effect, with some derivatives showing enhanced activity compared to silvestrol. acs.org Specifically, chlorine at C-6 and chlorine or bromine at C-4' were found to significantly improve the inhibition of translation initiation. acs.org This SAR-guided approach continues to yield new analogues with potential for clinical development. uni-hannover.de
| Analogue | Synthetic Modification | Improvement | Reference |
| Compound 74 & 76 | Simplified C-6 side chain | Similar potency to silvestrol, better ADME profile | researchgate.netnih.gov |
| (-)-CR-1-31-b | Hydroxamate-containing rocaglamide | Activity similar to silvestrol in vitro | researchgate.netnih.gov |
| Halogenated Rocaglates | Halogen substitution at C-6, C-8, C-4' | Enhanced antiviral activity | acs.org |
Preclinical Pharmacokinetics and Toxicological Considerations
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Models
The preclinical pharmacokinetic profile of silvestrol (B610840), the parent compound of silvestrol aglycone, has been investigated in murine models, providing insights into its absorption, distribution, metabolism, and excretion (ADME). When administered intravenously or intraperitoneally, silvestrol demonstrates high systemic availability. nih.govresearchgate.net However, oral administration results in very low bioavailability, estimated at only 1.7% in mice. nih.govmdpi.com This suggests poor absorption from the gastrointestinal tract. mdpi.com
Studies on protein binding indicate that silvestrol is moderately bound to plasma proteins, with approximately 70-80% bound in human plasma and serum. nih.gov In mice, the binding is more variable, with around 44% bound in plasma and 77% in serum. nih.gov
Distribution studies in mice have shown that silvestrol can be measured in various tissues, including the liver, kidney, and spleen. nih.gov However, it appears to have a relatively low distribution to the brain. nih.gov The volume of distribution has been estimated in mice, further characterizing its dissemination throughout the body. nih.gov
| Parameter | Value/Observation | Route of Administration | Species | Source |
|---|---|---|---|---|
| Oral Bioavailability | 1.7% | Oral | Mouse | nih.govmdpi.com |
| Intraperitoneal Bioavailability | 100% | Intraperitoneal | Mouse | nih.gov |
| Plasma Protein Binding (Human) | 70-80% | N/A | Human | nih.gov |
| Plasma Protein Binding (Mouse) | ~44% (plasma), ~77% (serum) | N/A | Mouse | nih.gov |
| Tissue Distribution | Detected in liver, kidney, spleen; low brain distribution | IV, IP, PO | Mouse | nih.gov |
Metabolite Identification and Assessment of Biological Activity (e.g., Silvestric Acid)
The primary metabolite of silvestrol identified in preclinical studies is silvestric acid. nih.gov This metabolite is formed through the hydrolysis of the C-2 methyl ester group of silvestrol, resulting in a carboxylic acid functionality. nih.gov The conversion of silvestrol to silvestric acid has been observed in plasma and liver microsome preparations. nih.gov
Crucially, the biological activity of silvestric acid has been assessed and found to be significantly diminished compared to its parent compound. In a silvestrol-sensitive lymphoblastic cell line, silvestric acid demonstrated no cytotoxic or cytostatic activity. nih.gov This indicates that the ester-to-acid conversion represents a metabolic inactivation pathway for silvestrol. researchgate.net The lack of activity in its major metabolite underscores the importance of the intact cyclopenta[b]benzofuran core and its specific substitutions for its pharmacological effects. researchgate.net
Plasma Stability and Species-Specific Metabolism (e.g., differences in rat plasma degradation)
Significant species-specific differences have been observed in the plasma stability of silvestrol. In mouse and human plasma, silvestrol shows gradual degradation, with approximately 60-75% of the parent drug remaining after 4-6 hours at room temperature. nih.gov This suggests a moderate rate of degradation in these species.
In stark contrast, silvestrol is highly unstable in rat plasma, where it is rapidly and completely converted to its inactive metabolite, silvestric acid, within 10 minutes. nih.gov This rapid degradation in rat plasma highlights a profound species-specific difference in metabolism, which has important implications for the selection of animal models in preclinical toxicology and efficacy studies. nih.gov The rapid inactivation in rats could lead to an underestimation of the compound's potential efficacy and toxicity if this metabolic pathway is not considered.
Incubations with liver microsomes from mice, rats, and humans confirmed that silvestric acid is the major metabolite formed. nih.gov This suggests that while the rate of metabolism varies significantly between species' plasma, the primary metabolic pathway in the liver is conserved.
| Species | Stability Profile | Primary Metabolite | Timeframe | Source |
|---|---|---|---|---|
| Mouse | Gradual degradation (~60% remaining) | Silvestric Acid | 6 hours | nih.gov |
| Human | Gradual degradation (~75% remaining) | Silvestric Acid | 4 hours | nih.gov |
| Rat | Rapid and complete degradation | Silvestric Acid | <10 minutes | nih.gov |
Safety Profile in Preclinical Models
General Systemic Tolerance Assessments
Preclinical safety assessments of silvestrol have been conducted to evaluate its general systemic tolerance. In a study using a murine model of acute lymphoblastic leukemia, silvestrol was administered without discernible toxicity at effective doses. nih.gov Another study noted that effective concentrations of silvestrol were non-toxic in the tested cell systems. nih.gov However, it is important to note that the safety profile can be cell-type dependent. mdpi.comresearchgate.net While some studies suggest a favorable safety window, others indicate that cytotoxicity is a key feature of the compound class, which includes silvestrol. chemrxiv.org Computational predictions have also been used to assess the safety profile, with some models suggesting that this compound is non-toxic and non-carcinogenic. researchgate.net
Organ-Specific Effects (e.g., Hepatic, Respiratory System)
While comprehensive organ-specific toxicity data for this compound is limited, studies on related compounds and general toxicity principles provide some insights. For instance, studies on the herbicide Diuron, while chemically unrelated, illustrate the concept of organ-specific toxicity, showing effects on the spleen, kidneys, and liver in rats. nih.gov In the context of silvestrol, its metabolism in the liver suggests that this organ could be a site of potential effects, although specific hepatic toxicity has not been extensively reported in the provided search results. nih.gov Similarly, there is no specific information available regarding effects on the respiratory system. schc.org
Hematological Parameters (e.g., Platelet Counts)
Information regarding the specific effects of this compound on hematological parameters such as platelet counts is not detailed in the provided search results. However, studies on silvestrol have shown a selective cytotoxic effect on B-cells in models of chronic lymphocytic leukemia and acute lymphoblastic leukemia. nih.gov This B-cell selectivity was observed both in vitro and in vivo. nih.gov While this points to an effect on a specific lineage of blood cells, broader impacts on other hematological parameters, including platelets, require further investigation.
Mutagenic and Genotoxic Potential
The mutagenic and genotoxic potential of this compound and its parent compound, silvestrol, have been evaluated in preclinical studies. Direct experimental data on this compound is limited, with most detailed assessments having been performed on silvestrol.
Research on silvestrol indicates it does not possess mutagenic properties. nih.govmdpi.comresearchgate.net In studies utilizing the Ames test with Salmonella typhimurium strains TA98 and TA100, silvestrol did not induce back mutations that would indicate mutagenic activity. mdpi.comresearchgate.net This finding held true both in the presence and absence of a liver homogenate (S9), which is used to simulate metabolic conversion by liver enzymes. researchgate.net
Regarding its genotoxic potential, silvestrol has been shown to have minor effects at higher concentrations. nih.govmdpi.comresearchgate.net A micronuclei test, which assesses chromosome damage, revealed minor genotoxic activity for silvestrol at a concentration of 50 nM. nih.govmdpi.comresearchgate.net Researchers have suggested that this potential for minor genotoxicity warrants further investigation in subsequent in vitro and in vivo studies. mdpi.com
Direct toxicological assessments of this compound are less comprehensive. A safety data sheet for the compound indicates that it is not classified for germ cell mutagenicity based on available data. medchemexpress.com Furthermore, studies evaluating its potential as an antimalarial agent found that this compound exhibited low cytotoxicity in mammalian cells, specifically in human hepatoma (HepG2) and monkey kidney fibroblast (COS-7) cell lines. malariaworld.orgresearchgate.net
Detailed Research Findings
The following tables summarize the key findings from mutagenicity and genotoxicity studies conducted on silvestrol and the cytotoxicity assessment of this compound.
Table 1: Mutagenicity and Genotoxicity Studies on Silvestrol
| Test Type | Compound | System/Strain | Metabolic Activation (S9) | Concentration | Outcome | Citation |
| Mutagenicity | Silvestrol | Ames Test (S. typhimurium TA98, TA100) | With and Without | Not specified | Negative (No mutagenic potential) | nih.govresearchgate.net |
| Genotoxicity | Silvestrol | Micronuclei Test | Not applicable | 50 nM | Positive (Minor genotoxic effects) | nih.govmdpi.comresearchgate.net |
Table 2: Cytotoxicity Assessment of this compound
| Test Type | Compound | Cell Line | Observation | Citation |
| Cytotoxicity | This compound | Mammalian cells (HepG2, COS-7) | Low cytotoxicity | malariaworld.orgresearchgate.net |
Advanced Analytical and Bioanalytical Methodologies in Research
Chromatography-Mass Spectrometry for Quantification (e.g., Liquid Chromatography–Tandem Mass Spectrometry)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of drug compounds and their metabolites in biological matrices. bioanalysis-zone.comveedalifesciences.com Its high sensitivity, selectivity, and robustness make it indispensable for pharmacokinetic and in vitro metabolism studies. bioanalysis-zone.comveedalifesciences.com This approach is particularly well-suited for quantifying low-concentration analytes like silvestrol (B610840) aglycone in complex environments such as plasma or tissue homogenates. veedalifesciences.com
While specific validated methods for silvestrol aglycone are not extensively published, the methodology developed for its parent compound, silvestrol, provides a direct blueprint for its quantification. nih.gov The development of a sensitive and specific LC-MS/MS method is a critical first step for in vivo and in vitro research. nih.govmdpi.com
Method Development: A typical method involves optimizing chromatographic separation and mass spectrometric detection. For silvestrol, separation is achieved using a C18 reversed-phase column. nih.gov The detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. nih.govscielo.br Specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), are selected to ensure high selectivity and sensitivity. mdpi.com For silvestrol, the ammonium (B1175870) adduct ion [M+NH₄]⁺ at m/z 672 was found to be stable and prominent, with a characteristic fragment ion at m/z 535, leading to the selection of the m/z 672 > 535 transition for quantification. nih.gov A similar strategy would be employed for this compound, identifying its unique and stable ion transitions. An internal standard (IS), such as ansamitocin P-3 used for silvestrol analysis, is crucial for accurate quantification, as it corrects for variations during sample preparation and injection. nih.gov
Validation: Any bioanalytical method must be rigorously validated according to regulatory guidelines to ensure its reliability. mdpi.com Key validation parameters include linearity, selectivity, accuracy, precision, matrix effect, and extraction recovery. nih.govrsc.org For the silvestrol assay, validation in mouse plasma demonstrated a lower limit of quantification (LLOQ) of 1 ng/mL, with accuracy between 87% and 114% and precision (coefficient of variation) below 15%. nih.gov A similar level of performance would be the goal for a this compound-specific method. The sample preparation itself often involves liquid-liquid extraction (LLE) or protein precipitation to isolate the analyte from the biological matrix. nih.govscielo.br
Spectroscopic Techniques for Structural Elucidation (e.g., X-ray Diffraction, High-Resolution Mass Spectrometry)
The unambiguous determination of a molecule's three-dimensional structure and elemental composition is fundamental. For complex molecules like this compound, this is achieved primarily through X-ray diffraction and high-resolution mass spectrometry (HRMS).
X-ray Diffraction: Single-crystal X-ray diffraction provides definitive proof of a molecule's stereochemistry and conformation. In the case of the parent compound, silvestrol, its absolute stereochemistry was unequivocally established through an X-ray diffraction study of its di-p-bromobenzoate derivative. researchgate.net This technique is the gold standard for determining the precise spatial arrangement of atoms, which is critical for understanding structure-activity relationships.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the elemental formula of a compound with very high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. mdpi.com This technique was used to confirm the composition of silvestrol and its prominent fragments during LC-MS/MS method development. nih.gov For instance, the observed accurate mass of the silvestrol ammonium adduct was m/z 672.2651, which was within 0.7 parts per million (ppm) of the theoretical mass, confirming its elemental formula. nih.gov Similarly, the fragment ion at m/z 535.1976 was confirmed with an accuracy of 2.4 ppm. nih.gov This level of precision is essential for differentiating between compounds with the same nominal mass and for characterizing unknown metabolites or fragments, a process directly applicable to the structural confirmation of this compound. researchgate.netmdpi.com
In Silico Molecular Modeling and Docking for Target Interaction Prediction
Computational methods such as molecular modeling and docking are powerful tools for predicting and understanding how a ligand like this compound interacts with its biological target, the eukaryotic initiation factor 4A (eIF4A). researchgate.netresearchgate.net These in silico approaches simulate the binding event, providing insights into the forces and specific amino acid residues that stabilize the interaction. researchgate.net
Studies have extensively modeled the binding of rocaglates to the eIF4A:RNA complex. nih.gov These models reveal that rocaglates function as "molecular clamps," stabilizing the interaction between eIF4A and mRNA. nih.govnih.gov Key interactions include π-π stacking between the aromatic rings of the compound and specific aromatic amino acid residues in the eIF4A binding pocket, such as Phenylalanine 163 (Phe163). nih.govresearchgate.net The presence of an aromatic-like residue at this position is critical for sensitivity to rocaglates. nih.govresearchgate.net
Specifically for silvestrol, modeling shows its unique dioxanyloxy unit can make additional contacts with the RNA backbone, potentially allowing it to clamp RNA sequences with less dependence on specific polypurine stretches compared to other rocaglates. nih.govnih.gov A docking study that included this compound (S-Ag) investigated its binding to the Hepatitis E virus RNA helicase, demonstrating that the aglycone moiety retains the core scaffold necessary for binding within the target site. researchgate.net These computational predictions are invaluable for guiding the design of new analogues and for understanding mechanisms of resistance, which can arise from mutations in key residues like Phe163. nih.govresearchgate.net
High-Throughput Screening Assays for Translation Inhibition
High-throughput screening (HTS) assays are essential for discovering new translation inhibitors and for characterizing the activity of compounds like this compound efficiently. mdpi.comresearchgate.net These assays are typically cell-based and utilize reporter systems to measure the inhibition of protein synthesis. nih.gov
A key HTS method used to evaluate silvestrol and its analogues is the dual-luciferase reporter assay. medchemexpress.commedchemexpress.com This assay uses two different reporter constructs transfected into cells. One construct contains a luciferase gene preceded by a simple 5'-untranslated region (UTR), such as that from the α-tubulin gene (tub-LUC). The other contains a luciferase gene preceded by a complex, structured 5'-UTR, such as from the c-myc oncogene (myc-LUC), which has a high requirement for the eIF4A helicase to initiate translation. nih.govmedchemexpress.com
Compounds that selectively inhibit eIF4A, like this compound, will preferentially decrease the expression of the myc-LUC reporter over the tub-LUC reporter. medchemexpress.com This differential activity is a hallmark of eIF4A inhibitors. Using this assay, this compound was shown to be a potent inhibitor of translation initiation. medchemexpress.commedchemexpress.com
This powerful HTS approach allows for the rapid assessment of structure-activity relationships among synthetic analogues and provides a quantitative measure of their selective inhibitory activity. nih.gov
Translational Research and Therapeutic Outlook
Potential as a Novel Therapeutic Agent in Oncology
Silvestrol (B610840) aglycone demonstrates notable anti-cancer activity by inhibiting the initiation of protein translation in cancer cells. xcessbio.commedchemexpress.com This mechanism is particularly relevant in oncology because many cancers rely on the overproduction of certain proteins for their growth and survival. plos.org The compound targets the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase that is crucial for unwinding the 5'-untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), a necessary step for ribosome binding and the initiation of translation. plos.orgnih.gov Many proto-oncogenes, which are genes that can transform a normal cell into a cancerous one, have highly structured 5'-UTRs, making their translation particularly dependent on eIF4A activity. nih.gov
Research has shown that silvestrol aglycone can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated an EC50 of 10 nM for myc-LUC and 200 nM for tub-LUC luciferase reporter protein translation, indicating its potency in inhibiting the expression of specific cancer-related proteins. medchemexpress.com In MDA-MB-231 breast cancer cells, this compound inhibited proliferation with an E50 of 20 ± 10 nM after 72 hours of treatment. medchemexpress.com The parent compound, silvestrol, has shown significant anticancer activity in human breast and prostate cancer xenograft models, where it was associated with increased apoptosis, decreased proliferation, and inhibition of angiogenesis. plos.org Furthermore, silvestrol has been found to be particularly effective against aggressive MYC+/BCL2+ B cell lymphomas, which are dependent on eIF4A for the translation of both MYC and BCL2 proteins. mdpi.com Studies on hepatocellular carcinoma (HCC) have also highlighted the therapeutic potential of targeting translation initiation. Silvestrol inhibited the growth of four different HCC cell lines with IC50 values ranging from 12.5 to 86 nM. plos.orgnih.gov These findings underscore the potential of this compound and related compounds as a novel therapeutic strategy in oncology by selectively targeting the translation of key cancer-driving proteins. ontosight.aiplos.org
Table 1: In Vitro Anticancer Activity of Silvestrol and its Aglycone
| Compound | Cell Line/Target | Activity Metric | Concentration | Reference |
|---|---|---|---|---|
| This compound | myc-LUC reporter | EC50 | 10 nM | medchemexpress.com |
| This compound | tub-LUC reporter | EC50 | 200 nM | medchemexpress.com |
| This compound | MDA-MB-231 (Breast Cancer) | E50 (72h) | 20 ± 10 nM | medchemexpress.com |
| Silvestrol | PLC/PRF/5 (HCC) | IC50 | 23.9 nM | plos.org |
| Silvestrol | Hep3B (HCC) | IC50 | 12.5 nM | plos.org |
| Silvestrol | Huh7 (HCC) | IC50 | 14.6 nM | plos.org |
| Silvestrol | HepG2 (HCC) | IC50 | 86 nM | plos.org |
| Silvestrol | Lung, Prostate, Breast Cancer | IC50 | 1 - 7 nM | medchemexpress.com |
| Silvestrol | T-47D (Ductal Breast Carcinoma) | Dose Modifying Factor (with radiation) | 1.4 | nih.gov |
Application in Antiviral Therapies for Emerging RNA Viruses
The mechanism of action of silvestrol and its aglycone, the inhibition of the host protein eIF4A, also positions them as promising broad-spectrum antiviral agents, particularly against emerging RNA viruses. nih.govmdpi.com Many viruses, especially RNA viruses, have structured 5'-UTRs in their genomes and rely on the host's translation machinery, including eIF4A, to produce viral proteins. nih.govnih.gov By targeting a host factor rather than a viral component, these compounds may have a higher barrier to the development of viral resistance. mdpi.com
Research has demonstrated the potent antiviral activity of silvestrol against a range of RNA viruses. In studies on Ebola virus (EBOV), which has a 5'-capped mRNA with structured 5'-UTRs, silvestrol was shown to inhibit infection at low nanomolar concentrations in both Huh-7 cells and primary human macrophages. nih.gov This inhibition correlated with a significant reduction in viral protein levels. nih.gov Similarly, silvestrol has been found to be a potent inhibitor of coronaviruses, including the highly pathogenic MERS-CoV and HCoV-229E, with EC50 values of 1.3 nM and 3 nM, respectively. nih.govnih.gov Its antiviral activity extends to picornaviruses like poliovirus and human rhinovirus, although with slightly higher EC50 values. nih.gov
The antiviral potential of silvestrol has also been investigated against Zika virus (ZIKV), a flavivirus with a 5'-capped RNA genome containing distinct secondary structures. nih.gov Silvestrol was found to significantly inhibit the replication of two different ZIKV strains in both A549 cells and primary human hepatocytes. nih.gov Furthermore, it has demonstrated efficacy against Hepatitis E virus (HEV), Chikungunya virus, Lassa virus, and Crimean-Congo hemorrhagic fever virus. mdpi.comopenagrar.de These findings highlight the potential of silvestrol and its aglycone as a first-line therapeutic option for acute infections caused by a variety of emerging RNA viruses. nih.govmdpi.com
Table 2: Antiviral Activity of Silvestrol
| Virus | Cell Line/System | Activity Metric | Concentration | Reference |
|---|---|---|---|---|
| Ebola virus (EBOV) | Huh-7 cells, Primary human macrophages | Inhibition of infection | Low nanomolar | nih.gov |
| MERS-CoV | MRC-5 cells | EC50 | 1.3 nM | nih.gov |
| HCoV-229E | MRC-5 cells | EC50 | 3 nM | nih.gov |
| Poliovirus (PV) | MRC-5 cells | EC50 | 20 nM | nih.gov |
| Human Rhinovirus (HRV) A1 | MRC-5 cells | EC50 | 100 nM | nih.gov |
| Zika virus (ZIKV) | A549 cells, Primary human hepatocytes | Inhibition of replication | - | nih.gov |
| Hepatitis E virus (HEV) | Persistently infected A549 cells | Inhibition of infectious particle release | - | openagrar.de |
Prospects for Antimalarial Drug Development
Recent research has expanded the therapeutic outlook for this compound to include the treatment of malaria, a major global health issue caused by Plasmodium parasites. nih.govnih.gov The increasing resistance of these parasites to existing drugs necessitates the discovery of new antimalarial agents. nih.gov
Through a transcriptomics-guided drug repurposing approach, this compound was identified as a potential candidate against Plasmodium falciparum, the most virulent human malaria parasite. nih.govresearchgate.net This research involved analyzing genes that are highly expressed across all life stages of the parasite to identify potential drug targets. nih.gov this compound demonstrated remarkable inhibitory activity at nanomolar concentrations against the asexual blood stage of the P. falciparum 3D7 strain. nih.govacs.org
Notably, the compound exhibited potent inhibition comparable to established antimalarials. nih.govresearchgate.net Further testing against a multidrug-resistant strain (Dd2) also showed that this compound could inhibit parasite growth at nanomolar concentrations. researchgate.netmalariaworld.org In addition to its potent antiplasmodial activity, this compound displayed low cytotoxicity in mammalian cells and showed promising transmission-blocking potential. nih.govresearchgate.net These findings suggest that this compound could be a dual-acting candidate, capable of both treating the disease and preventing its spread, warranting further investigation for the development of new antimalarial drugs. nih.govacs.org
Table 3: Antimalarial Activity of this compound
| Parasite Strain | Activity Metric | Concentration | Selectivity Index (vs. COS-7) | Reference |
|---|---|---|---|---|
| P. falciparum 3D7 (chloroquine-sensitive) | EC50 | 0.003 µM | 34 | malariaworld.orgacs.org |
| P. falciparum Dd2 (multidrug-resistant) | EC50 | 0.007 µM | - | researchgate.netacs.org |
Strategies for Clinical Development and Optimization of Analogues
While silvestrol and its aglycone show significant therapeutic promise, challenges related to their pharmacokinetic properties have hindered their direct clinical application. nih.gov Consequently, a key strategy for clinical development involves the synthesis and evaluation of novel analogues with improved pharmacological profiles. nih.govuni-hannover.de
The goal of these medicinal chemistry efforts is to create derivatives that retain the potent and selective protein synthesis inhibitory activity while having better bioavailability and metabolic stability. nih.govuni-hannover.de The synthesis of a library of silvestrol and rocaglamide (B1679497) derivatives has allowed for the exploration of structure-activity relationships. uni-hannover.de Biological testing of these analogues against viruses like Hepatitis E has revealed that the correlations between structure and activity established in cancer research are also applicable to their antiviral properties. uni-hannover.de Importantly, some of these newly synthesized candidates have exhibited both higher antiviral activity and proportionally lower cytotoxicity than the parent natural products. uni-hannover.de
Another critical aspect of clinical development is understanding and overcoming potential mechanisms of drug resistance. For instance, in the context of cancer therapy, activation of the NRF2 pathway has been identified as a mechanism of resistance to eIF4A inhibitors like silvestrol. mdpi.com This knowledge can inform the development of combination therapies or strategies to re-sensitize resistant cells. For example, inhibiting fructosamine-3-kinase (FN3K), which is involved in NRF2 function, could be a way to block this resistance mechanism. mdpi.com
Furthermore, studies on the parent compound silvestrol have shown synergistic effects when combined with other therapeutic agents, such as sorafenib (B1663141) and rapamycin (B549165) in hepatocellular carcinoma models. plos.orgnih.gov This suggests that combination therapies could be a viable clinical strategy to enhance efficacy and potentially reduce the required dose, thereby minimizing side effects. The continued development of optimized analogues, coupled with a deeper understanding of their mechanism of action and potential resistance pathways, will be crucial for translating the therapeutic potential of this compound into clinical reality. nih.gov
Emerging Research Avenues and Future Directions
Identification of Additional Molecular Targets and Comprehensive Off-Target Effect Profiling
While eIF4A is the well-established primary target of silvestrol (B610840) aglycone, a comprehensive understanding of its full interaction profile within the cell is crucial for its development as a safe and effective therapeutic agent. Current research indicates a high degree of specificity for eIF4A, with studies showing no off-target effects mediated through G-protein coupled receptor (GPCR) signaling pathways nih.govnih.govnih.govresearchgate.netnih.govmdpi.com. This is a significant finding, as it suggests a lower likelihood of certain types of side effects commonly associated with less specific drugs.
However, the absence of GPCR-mediated off-target effects does not preclude interactions with other cellular components. Future research is geared towards comprehensive off-target effect profiling using advanced techniques such as proteomics and kinome screening. Proteomic analyses of cells treated with silvestrol have begun to unravel the broader consequences of eIF4A inhibition on the cellular translatome, revealing changes in the expression of a wide array of proteins nih.govnih.govplos.org. These studies, while not identifying additional direct binding targets, provide a global view of the downstream effects of silvestrol aglycone's activity. For instance, proteomics has been instrumental in identifying the downregulation of key oncoproteins like c-myc and Cyclin D1 following treatment with silvestrol in combination with other agents nih.gov.
Computational modeling and structural biology are also being employed to predict and validate potential off-target interactions. Molecular docking studies can screen large libraries of proteins for their potential to bind with this compound, identifying candidates for further experimental validation. A thorough characterization of the complete target and off-target profile of this compound will be instrumental in predicting its safety profile and identifying potential mechanisms of toxicity.
Exploration of Immunomodulatory Roles in Host Response to Pathogens and Cancer
Recent studies have unveiled a fascinating and potentially significant immunomodulatory role for this compound, extending its therapeutic potential beyond direct cytotoxicity to cancer cells. Research has demonstrated that silvestrol can modulate the function of key innate immune cells, including human monocyte-derived macrophages and dendritic cells oup.com. This suggests a role in shaping the host's initial response to both pathogenic infections and cancerous cells.
In the context of cancer, silvestrol has been shown to possess an "immune-sparing" activity. Studies on Epstein-Barr Virus (EBV)-driven lymphoproliferative disease have revealed that silvestrol can exert direct anti-tumor effects while preserving the function of innate and adaptive immune cells nih.govoncotarget.comnih.gov. Specifically, it has been observed to maintain the expansion and cytotoxic capabilities of EBV antigen-specific immune effector subsets nih.gov. This is a highly desirable characteristic for an anticancer agent, as many conventional chemotherapies are immunosuppressive. The ability of silvestrol to selectively target malignant B-cells over healthy T-cells further underscores its potential in immunomodulation nih.govresearchgate.netresearchgate.net.
The exploration of combining silvestrol with immunotherapy is a burgeoning area of research. Given its ability to modulate the immune system, there is a strong rationale for investigating its synergistic potential with immune checkpoint inhibitors and other immunotherapeutic strategies. Future studies will likely focus on elucidating the precise mechanisms by which silvestrol influences immune cell signaling and function, and how these effects can be harnessed to improve outcomes in both infectious diseases and cancer.
Nanotechnology and Advanced Drug Delivery System Applications for Improved Efficacy and Reduced Toxicity
A significant hurdle in the clinical development of silvestrol and its aglycone is its unfavorable pharmacokinetic profile, including its susceptibility to efflux by the P-glycoprotein (Pgp) transporter, which can lead to multidrug resistance nih.govoup.comnih.gov. Nanotechnology and advanced drug delivery systems offer promising strategies to overcome these limitations. While specific applications of these technologies to this compound are still in early stages of exploration, the principles have been well-established for other anticancer agents.
Liposomal formulations, for example, can encapsulate drugs to protect them from premature degradation and recognition by efflux pumps nih.gov. By modifying the surface of liposomes with targeting ligands, it is possible to achieve site-specific delivery to tumor tissues, thereby increasing the local concentration of the drug and reducing systemic toxicity. Polymeric nanoparticles are another versatile platform that can be engineered for controlled and sustained release of encapsulated drugs, which could improve the therapeutic window of this compound fastercapital.comnih.govmdpi.com.
Combination Therapies and Synergistic Interactions with Other Therapeutic Agents
The potential of this compound is significantly amplified when considered in the context of combination therapies. Its unique mechanism of action, targeting protein synthesis, makes it an ideal candidate for synergistic interactions with a wide range of other therapeutic agents. Preclinical studies have already demonstrated promising synergistic effects with various classes of anticancer drugs.
In hepatocellular carcinoma, silvestrol has shown synergy with the multi-kinase inhibitor sorafenib (B1663141) and the mTOR inhibitor rapamycin (B549165) researchgate.netresearchgate.netnih.gov. For colorectal cancer, a synergistic effect has been observed with the chemotherapeutic agent oxaliplatin oup.com. Furthermore, in a mouse lymphoma model, silvestrol synergized with doxorubicin (B1662922). A notable example of a rational combination therapy is the observed synergism between silvestrol and CX-5461, an inhibitor of RNA polymerase I, in nasopharyngeal carcinoma nih.gov. By targeting different stages of protein production (rRNA synthesis and translation initiation), this combination leads to a more profound inhibition of cancer cell growth nih.gov.
The table below summarizes some of the reported synergistic interactions of silvestrol with other therapeutic agents.
| Combination Agent | Cancer Type | Observed Effect |
| Sorafenib | Hepatocellular Carcinoma | Synergistic |
| Rapamycin | Hepatocellular Carcinoma | Synergistic |
| Oxaliplatin | Colorectal Cancer | Synergistic |
| Doxorubicin | Lymphoma | Synergistic |
| CX-5461 | Nasopharyngeal Carcinoma | Synergistic |
Future research will continue to explore novel combination strategies, including those with targeted therapies, immunotherapies, and agents that modulate other cellular pathways. The goal is to identify combinations that maximize anticancer activity while minimizing overlapping toxicities.
Investigating Mechanisms of Resistance Development and Strategies for Overcoming Them
The development of drug resistance is a major challenge in cancer therapy, and understanding the mechanisms by which cancer cells become resistant to this compound is crucial for its long-term clinical success. A key mechanism of resistance to silvestrol has been identified as the overexpression of the ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (Pgp) nih.govbiorxiv.org. Pgp is a multidrug resistance protein that actively pumps a wide range of xenobiotics, including silvestrol, out of the cell, thereby reducing its intracellular concentration and therapeutic efficacy nih.govoup.combiorxiv.org.
The identification of Pgp-mediated efflux as a primary resistance mechanism has paved the way for strategies to overcome it. The co-administration of Pgp inhibitors, such as verapamil and cyclosporin A, has been shown to re-sensitize resistant cells to silvestrol nih.govbiorxiv.org. This approach effectively blocks the efflux pump, allowing silvestrol to accumulate within the cancer cells and exert its cytotoxic effects.
Beyond Pgp-mediated resistance, future research will need to investigate other potential mechanisms of resistance. These could include mutations in the eIF4A target protein that prevent silvestrol binding, or the activation of alternative translation initiation pathways that are less dependent on eIF4A. A comprehensive understanding of the landscape of resistance mechanisms will enable the development of rational strategies to prevent or overcome resistance, such as the use of combination therapies or the design of next-generation eIF4A inhibitors that are less susceptible to these resistance mechanisms.
Comparative Studies with Other eIF4A Inhibitors and Translation Modulators
This compound belongs to a class of natural products known as rocaglates, which are potent inhibitors of eIF4A. To better understand the unique properties of silvestrol and to guide the development of new and improved eIF4A inhibitors, comparative studies with other members of this class and other translation modulators are essential.
Recent research has compared the activity of silvestrol with synthetic rocaglates such as CR-31-B (-) and zotatifin nih.govnih.govpatsnap.com. These studies have revealed both similarities and differences in their biological activities. For instance, while both silvestrol and CR-31-B (-) exhibit broad-spectrum antiviral activity, they show differential activities depending on the viral 5'-untranslated region (UTR) nih.gov. This suggests subtle differences in their mode of action, potentially related to the presence of the unique dioxane moiety in silvestrol nih.gov.
Comparisons with zotatifin, another eIF4A inhibitor that has entered clinical trials, have shown differences in cytotoxicity profiles against primary immune cells, with zotatifin exhibiting lower cytotoxicity in some cases nih.govmdpi.com. Such comparative analyses are crucial for understanding the structure-activity relationships of rocaglates and for identifying derivatives with improved therapeutic indices.
The table below provides a comparison of key features of silvestrol with other selected eIF4A inhibitors.
| Inhibitor | Class | Key Features |
| Silvestrol | Rocaglate (natural) | Possesses a unique dioxane moiety; potent anticancer and antiviral activity; substrate for P-glycoprotein. |
| CR-31-B (-) | Rocaglate (synthetic) | Lacks the dioxane moiety; potent broad-spectrum antiviral activity. |
| Zotatifin | Rocaglate (synthetic) | In clinical trials for cancer; shows differential cytotoxicity compared to silvestrol. |
| Hippuristanol | Polyketide | Binds to eIF4A and prevents its interaction with RNA. |
Future comparative studies will likely include a broader range of translation modulators targeting different components of the translation machinery. This will not only help to position this compound within the landscape of translation inhibitors but also to identify novel therapeutic strategies that involve the combined use of agents targeting different aspects of protein synthesis.
Q & A
Q. What are the established molecular targets of silvestrol aglycone, and how are these validated experimentally?
this compound primarily inhibits eukaryotic translation initiation factor 4A (eIF4A), disrupting mRNA translation. Validation involves:
- RNA sequencing (RNA-Seq) to identify downstream genes with altered expression upon treatment .
- Western blotting to confirm reduced expression of proteins regulated by eIF4A, such as ERα and MYC .
- Functional assays (e.g., polysome profiling) to assess translational repression .
| Key Molecular Properties of this compound |
|---|
| Molecular Formula |
| Molecular Weight |
| CAS Number |
| Key Target |
| Source: Structural and functional data from pharmacological studies . |
Q. What in vitro models are commonly used to assess this compound’s anti-proliferative effects?
- Cancer cell lines : Nasopharyngeal carcinoma (NPC) cells (e.g., HK1, C666-1) treated with this compound show G2/M phase arrest via flow cytometry .
- Apoptosis assays : Annexin V/PI staining to differentiate between apoptosis and necrosis .
- Real-time cell analysis : Impedance-based systems (e.g., xCELLigence) monitor dose-dependent growth inhibition .
Q. How is the IC₅₀ of this compound determined in anti-malarial studies?
- Plasmodium falciparum 3D7 strain cultures : Dose-response curves generated using colorimetric assays (e.g., SYBR Green I) to measure parasite viability .
- Toxicity screening : Parallel testing in mammalian cells (e.g., HepG2) to confirm selectivity (e.g., IC₅₀ >10 μM in HepG2 vs. ~20 nM in 3D7) .
| Anti-Malarial Activity of this compound |
|---|
| Target Parasite |
| IC₅₀ |
| Selectivity Index (SI) |
| Source: Transcriptomics-guided screening . |
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s mechanism of action across studies?
- Multi-omics integration : Combine RNA-Seq, proteomics, and phospho-profiling to identify context-dependent pathways (e.g., ERK inhibition in NPC vs. eIF4A-dependent translation arrest in leukemia) .
- Genetic knockdown : CRISPR/Cas9-mediated eIF4A knockout to isolate its role in observed phenotypes .
- Dose-response stratification : Test low (≤10 nM) vs. high (≥50 nM) concentrations to differentiate on-target vs. off-target effects .
Q. What experimental design considerations are critical for studying this compound’s synergism with chemotherapeutics?
- Median-effect analysis : Use CompuSyn software to calculate combination indices (CI) for this compound with cisplatin or daunorubicin .
- Fixed-ratio dosing : Maintain consistent molar ratios (e.g., 1:1 for daunorubicin) to avoid skewed synergy metrics .
- Time-course assays : Monitor synergism over 48–72 hours to account for cell cycle-specific effects .
| Synergistic Combinations with this compound |
|---|
| Cisplatin |
| Etoposide |
| Source: MTS assay data in leukemia and NPC models . |
Q. How can researchers validate this compound’s in vivo efficacy and toxicity?
- Xenograft models : Implant humanized liver cells in mice for hepatitis E studies or NPC tumors for anti-cancer efficacy .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS .
- Toxicity endpoints : Monitor weight loss, organ histopathology, and hematological parameters .
Q. What statistical methods are recommended for analyzing contradictory transcriptomic data?
- Hierarchical clustering : Group genes with similar expression patterns across studies to identify conserved pathways .
- False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustment to RNA-Seq p-values to reduce Type I errors .
- Meta-analysis : Aggregate datasets from public repositories (e.g., GEO) to increase statistical power .
Methodological Guidelines
- Reproducibility : Document compound purity (HPLC ≥95%), solvent controls (e.g., DMSO ≤0.1%), and cell passage numbers .
- Data reporting : Include raw flow cytometry plots and uncropped western blots in supplementary materials .
- Ethical compliance : Use institutional animal care protocols for in vivo work, citing approval numbers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
